molecular formula C17H14N4O3S B2863517 (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(pyridin-3-yl)methanone CAS No. 442654-17-3

(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2863517
CAS No.: 442654-17-3
M. Wt: 354.38
InChI Key: OVURCAQVLGGLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study highlighted the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds with structural similarities to the mentioned chemical. These derivatives demonstrated significant anti-inflammatory and antibacterial activities. The synthesis method provided higher yields, was environmentally friendly, and required less reaction time compared to conventional methods. This approach underscores the potential of such compounds in developing anti-inflammatory and antibacterial agents (P. Ravula et al., 2016).

Corrosion Inhibition

Another study focused on the green synthesis of pyrazolo-pyridine derivatives to evaluate their effectiveness as corrosion inhibitors for mild steel in acidic environments. The study found that certain derivatives show high inhibition efficiency, suggesting the application of these compounds in industrial corrosion protection processes (P. Dohare et al., 2018).

Antimicrobial and Antioxidant Activities

Research into tri-substituted pyrazoles showed that such compounds have notable antibacterial and antioxidant activities. The study included synthesis, characterization, and evaluation of these activities, indicating the potential of these derivatives in medicinal chemistry for developing new therapeutic agents (Golea Lynda, 2021).

Molecular Docking and Drug Design

A study explored the synthesis and molecular docking analysis of substituted pyrazoles, evaluating their antibacterial and antioxidant activities. This research emphasizes the role of computational tools in understanding the interaction mechanisms of such compounds with biological targets, aiding in the design of drugs with improved efficacy (Golea Lynda, 2021).

Catalytic and Antimicrobial Applications

Investigations into pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives revealed their potential as antimicrobial and anticancer agents. This study highlights the diverse applications of pyrazole derivatives in pharmaceutical research, showing promise for the development of new treatments (H. Hafez et al., 2016).

Properties

IUPAC Name

[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-11-16(25-15-8-4-3-7-14(15)21(23)24)12(2)20(19-11)17(22)13-6-5-9-18-10-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVURCAQVLGGLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CN=CC=C2)C)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.